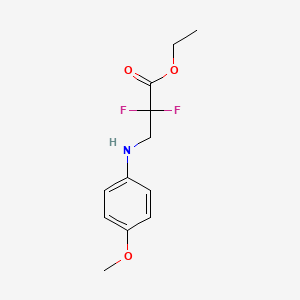
Quinoxaline, 2-(3-chlorophenyl)-3-(phenylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinoxaline, 2-(3-chlorophenyl)-3-(phenylmethyl)- is a nitrogen-containing heterocyclic compound. It is a derivative of quinoxaline, which is known for its diverse applications in pharmaceuticals, agriculture, and materials science. This compound features a quinoxaline core with a 3-chlorophenyl group at the 2-position and a phenylmethyl group at the 3-position.
Synthetic Routes and Reaction Conditions:
Condensation Reaction: One common method involves the condensation of diketone or diethyl oxalate compounds with o-phenylenediamine. This reaction typically requires heating and the presence of a catalyst to facilitate the formation of the quinoxaline ring.
Nucleophilic Displacement: Another approach is the nucleophilic displacement on 2,3-dichloroquinoxaline using sulfur or nitrogen nucleophiles. This method can yield products with good to excellent yields.
Industrial Production Methods: Industrial production of quinoxaline derivatives often involves large-scale condensation reactions under controlled conditions to ensure high purity and yield. Green chemistry principles are sometimes adopted to minimize environmental impact.
Types of Reactions:
Oxidation: Quinoxaline derivatives can undergo oxidation reactions to form quinoxaline-2,3-dione derivatives.
Reduction: Reduction reactions can convert quinoxaline derivatives to their corresponding amines.
Substitution: Substitution reactions at various positions on the quinoxaline ring can introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: Quinoxaline-2,3-dione derivatives.
Reduction: Amines such as 2,3-diaminomethylquinoxaline.
Substitution: Substituted quinoxalines with different functional groups.
Applications De Recherche Scientifique
Quinoxaline, 2-(3-chlorophenyl)-3-(phenylmethyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Biology: The compound has been studied for its antimicrobial properties and potential use in developing new antibiotics.
Medicine: Quinoxaline derivatives are explored for their anticancer properties and potential use in chemotherapy.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which quinoxaline, 2-(3-chlorophenyl)-3-(phenylmethyl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The specific pathways involved depend on the biological context, but common mechanisms include inhibition of bacterial enzymes or interference with cancer cell signaling pathways.
Comparaison Avec Des Composés Similaires
Quinoxaline, 2-(3-chlorophenyl)-3-(phenylmethyl)- is compared to other similar compounds such as:
Quinoxaline: The parent compound without substituents.
2,3-Dichloroquinoxaline: A related compound with chlorine atoms at the 2 and 3 positions.
3-Aryl-quinoxaline: Compounds with different aryl groups at the 3-position.
Uniqueness: The presence of the 3-chlorophenyl and phenylmethyl groups in quinoxaline, 2-(3-chlorophenyl)-3-(phenylmethyl)- provides unique chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
649739-75-3 |
|---|---|
Formule moléculaire |
C21H15ClN2 |
Poids moléculaire |
330.8 g/mol |
Nom IUPAC |
2-benzyl-3-(3-chlorophenyl)quinoxaline |
InChI |
InChI=1S/C21H15ClN2/c22-17-10-6-9-16(14-17)21-20(13-15-7-2-1-3-8-15)23-18-11-4-5-12-19(18)24-21/h1-12,14H,13H2 |
Clé InChI |
PECPQSKQNAFOPO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC2=NC3=CC=CC=C3N=C2C4=CC(=CC=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


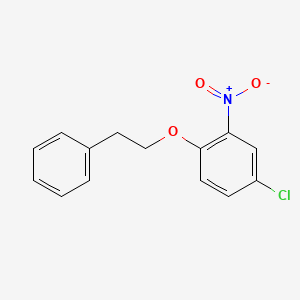
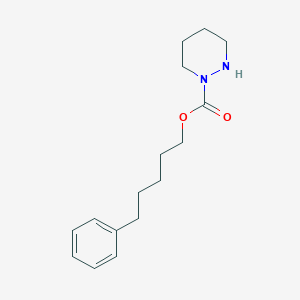
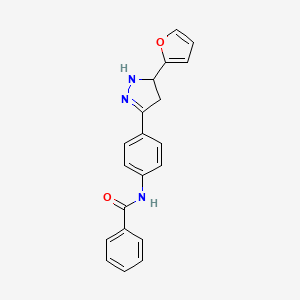
![N-[1-(Difluoroamino)propyl]acetamide](/img/structure/B15167688.png)
![3,8-Bis[4-(trifluoromethyl)phenyl]-1,10-phenanthroline](/img/structure/B15167700.png)
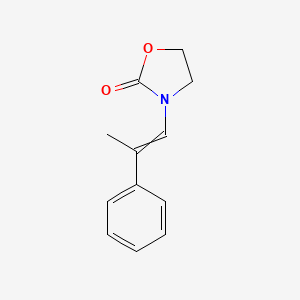
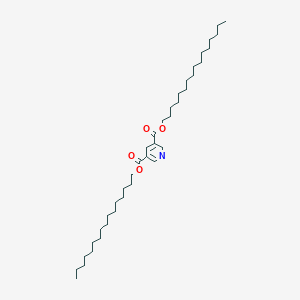
![5-[(Ethanesulfonyl)amino]pentanoic acid](/img/structure/B15167713.png)
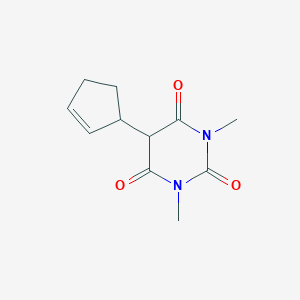
![2H-Pyran, 2-[4-(1,3-dithiolan-2-yl)phenoxy]tetrahydro-](/img/structure/B15167725.png)
![1-[2-(4-Fluorophenyl)ethyl]-5-(hydroxymethyl)-1,3-dihydro-2H-imidazole-2-thione](/img/structure/B15167727.png)
![2-{[4-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}-N-phenylacetamide](/img/structure/B15167736.png)
![[3-(Aminomethyl)-5-fluorophenyl]methanol](/img/structure/B15167743.png)
